N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide
CAS No.: 10553-17-0
Cat. No.: VC8365674
Molecular Formula: C13H12N2O5S
Molecular Weight: 308.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10553-17-0 |
|---|---|
| Molecular Formula | C13H12N2O5S |
| Molecular Weight | 308.31 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide |
| Standard InChI | InChI=1S/C13H12N2O5S/c1-20-12-6-2-10(3-7-12)14-21(18,19)13-8-4-11(5-9-13)15(16)17/h2-9,14H,1H3 |
| Standard InChI Key | PGNXXIOBJLPXFL-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative with the molecular formula C13H12N2O5S and a molecular weight of 308.31 g/mol . It is classified under the sulfonamide class of compounds, which are known for their antibacterial properties. Sulfonamides generally act by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
Synthesis of N-(4-Methoxyphenyl)-4-Nitrobenzenesulfonamide
The synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-methoxybenzylamine with 4-nitrobenzenesulfonyl chloride. This method provides a high yield of the desired product, often exceeding 90% after recrystallization.
Synthesis Steps:
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Starting Materials: 4-methoxybenzylamine and 4-nitrobenzenesulfonyl chloride.
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Reaction Conditions: The reaction is typically carried out in a suitable solvent under controlled conditions.
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Product Isolation: The product is isolated and purified through recrystallization.
Mechanism of Action and Biological Activity
Sulfonamides, including N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, exhibit antibacterial activity by inhibiting dihydropteroate synthase, an enzyme essential for bacterial folate synthesis. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.
Research Findings and Applications
N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide is a subject of interest for pharmaceutical research due to its potential antibacterial properties. Compounds with similar structures have shown varying degrees of inhibition against different bacterial strains, indicating potential therapeutic applications.
Research Highlights:
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Antibacterial Activity: Potential for treating bacterial infections.
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Pharmaceutical Research: Ongoing studies to explore its therapeutic potential.
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Chemical Modifications: Various chemical reactions can modify its properties or synthesize analogs for further biological evaluation.
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